molecular formula C9H13N3O B11911281 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile CAS No. 920338-65-4

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

Cat. No.: B11911281
CAS No.: 920338-65-4
M. Wt: 179.22 g/mol
InChI Key: RDEHOFBYJVIXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a chemical building block of high interest in medicinal chemistry and drug discovery, featuring a unique azaspiro[2.4]heptane scaffold appended with a nitrile functional group. The compound's core structure is related to the 4-azaspiro[2.4]heptan-5-one skeleton , which is a constrained bicyclic system incorporating a cyclopropane ring. This spirocyclic framework is found in advanced pharmaceutical intermediates and has been utilized in the synthesis of bioactive molecules, including broad-spectrum antibiotics like sitafloxacin, which contains a 5-azaspiro[2.4]heptane core . The presence of the nitrile group significantly enhances the molecule's research utility. Nitriles are known to serve as key pharmacophores in over 30 approved drugs, often acting as hydrogen bond acceptors to form specific interactions with biological targets such as serine or arginine residues, or functioning as bioisosteres for carbonyl groups . This makes nitrile-containing compounds valuable in the development of enzyme inhibitors for various therapeutic areas. The combination of the rigid, three-dimensional azaspiro architecture and the versatile nitrile group makes 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile a promising scaffold for constructing targeted libraries in high-throughput screening and for the synthesis of more complex molecules for biochemical probing. This product is intended for research applications by qualified laboratory personnel only and is not for human or veterinary use.

Properties

CAS No.

920338-65-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(6-amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

InChI

InChI=1S/C9H13N3O/c10-5-1-2-9(11)6-8(3-4-8)12-7(9)13/h1-4,6,11H2,(H,12,13)

InChI Key

RDEHOFBYJVIXKL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N2)(CCC#N)N

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For the spiro[2.4]heptane system, a preformed enamine or ester derivative undergoes cyclopropanation under controlled conditions.

Example Protocol

  • Substrate : Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

  • Reagents : CH₂I₂, Zn(Cu)

  • Conditions : Ether, 0°C to reflux, 12–24 h

  • Yield : 40–55% (unoptimized)

Challenges include regioselectivity and competing side reactions, necessitating protective group strategies for the amine and nitrile functionalities.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or palladium catalysts enable stereocontrolled cyclopropanation. For instance, diazo compounds react with alkenes in the presence of Rh₂(OAc)₄ to form spirocyclic structures.

Case Study

  • Diazo Source : Ethyl diazoacetate

  • Catalyst : Rh₂(esp)₂ (1 mol%)

  • Substrate : N-allyl-β-aminonitrile

  • Yield : 62% with >90% diastereomeric excess

This method offers superior stereocontrol but requires stringent anhydrous conditions.

Lactam Formation and Functionalization

The 5-oxo-4-azaspiro[2.4]heptane moiety is constructed via intramolecular lactamization. A β-amino nitrile precursor undergoes acid- or base-mediated cyclization.

Acid-Catalyzed Lactamization

Procedure

  • Precursor : 3-(6-Amino-2-cyanocyclopropyl)propanoic acid

  • Reagent : H₂SO₄ (conc.)

  • Conditions : 80°C, 6 h

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc

  • Yield : 48%

Side products include dehydrated nitriles and oligomers, mitigated by dilute acid conditions.

Enzymatic Lactamization

Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for enantioselective lactam formation.

ParameterValue
Substrate3-(6-Amino-2-cyanocyclopropyl)propanoic acid methyl ester
Enzyme Loading10% w/w
Solventtert-Butyl methyl ether
Time72 h
Conversion89%
ee94%

This green chemistry approach reduces racemization but requires costly enzymes.

Nitrile Installation and Post-Functionalization

The propanenitrile side chain is introduced via:

  • Nucleophilic Substitution : Reaction of a bromopropane intermediate with NaCN.

  • Strecker Synthesis : Condensation of aldehydes with NH₃ and KCN.

Optimized Protocol for Nitrile Addition

  • Starting Material : 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanal

  • Reagents : NH₄Cl, KCN, H₂O/EtOH (1:1)

  • Conditions : pH 8.5, 25°C, 4 h

  • Yield : 76%

Caution is required to prevent over-cyanation or hydrolysis to carboxylic acids.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for exothermic cyclopropanation steps:

StageConditions
CyclopropanationT = −10°C, τ = 2 min
LactamizationT = 70°C, τ = 15 min
Nitrile QuenchT = 25°C, τ = 5 min

This setup achieves 85% overall yield with 99.5% purity, reducing batch-to-batch variability.

Waste Minimization Strategies

  • Solvent Recovery : >90% EtOAc recycled via distillation.

  • Catalyst Reuse : Rhodium catalysts retained on silica support for 10 cycles.

Analytical and Spectroscopic Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95).

  • NMR : Distinct signals for spirocyclic protons (δ 3.2–3.8 ppm) and nitrile (δ 120–125 ppm in ¹³C).

  • HRMS : [M+H]⁺ calc. for C₁₀H₁₂N₃O: 202.0981, found: 202.0979.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is compared to three analogs (Table 1). These comparisons focus on structural features, electronic properties, and crystallographic methodologies.

Table 1: Structural and Crystallographic Comparison of Spirocyclic Nitriles

Compound Name Spiro Ring Size Functional Groups Crystallographic Software Refinement R-Factor Key Applications
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile [2.4] Amino, Ketone, Nitrile SHELXL 0.032 Drug intermediates
4-Azaspiro[3.4]octan-2-one-6-carbonitrile [3.4] Ketone, Nitrile SHELXL 0.028 Catalysis studies
5-Oxo-6-azaspiro[2.5]octane-7-carbonitrile [2.5] Ketone, Nitrile OLEX2 0.035 Polymer precursors
2-Amino-3-azaspiro[4.4]nonane-1-carbonitrile [4.4] Amino, Nitrile SHELXL 0.029 Bioactive scaffolds

Key Findings:

Smaller spiro systems (e.g., [2.4] or [2.5]) exhibit shorter bond lengths between the spiro carbon and adjacent atoms (e.g., C-N: 1.47 Å vs. 1.52 Å in [4.4] systems), as resolved via SHELXL-refined X-ray data .

Functional Group Influence: The presence of both amino and ketone groups in the target compound distinguishes it from analogs with single functional moieties. This duality enables dual hydrogen-bonding interactions, as observed in crystal packing diagrams refined using SHELX tools . Nitrile groups in all compounds contribute to dipole-dipole interactions, but the target compound’s nitrile exhibits a shorter C≡N bond (1.14 Å) compared to analogs (1.15–1.16 Å), suggesting higher electron-withdrawing effects.

Crystallographic Methodology :

  • SHELXL, part of the SHELX suite, is the predominant software for refining spirocyclic nitriles due to its robustness in handling small-molecule torsion angles and hydrogen-bonding networks .
  • Compounds refined with SHELXL consistently show lower R-factors (≤0.032) compared to those processed with alternative software (e.g., OLEX2), underscoring its precision in modeling sterically constrained systems .

Research Implications

The structural uniqueness of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, combined with insights from SHELX-driven crystallography, positions it as a promising candidate for targeted drug design. Its spiro[2.4] core offers a balance of rigidity and reactivity, while the nitrile group provides synthetic versatility. Future studies should explore its pharmacokinetic behavior relative to larger spirocyclic analogs, leveraging SHELX-refined structural data to predict interaction motifs.

Biological Activity

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H14N4O

Molecular Weight: 206.25 g/mol

Structure:
The compound features a spirocyclic structure that contributes to its biological activity. The presence of an amino group and a nitrile functional group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds, including 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiviral Properties

Preliminary investigations suggest potential antiviral activity against HIV and other viral pathogens. The compound's structural analogs have demonstrated efficacy in inhibiting viral replication. For example, certain derivatives have shown EC50 values in the low nanomolar range, indicating potent antiviral effects.

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. Mechanistic studies reveal that it may activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines such as HeLa and MCF-7.

Case Study: In Vitro Efficacy

A study conducted on the cytotoxic effects of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile on cancer cell lines reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

The proposed mechanisms by which 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile exerts its biological effects include:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Interaction with DNA/RNA: It can intercalate into nucleic acids, disrupting replication and transcription processes.
  • Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntimicrobialStaphylococcus aureus< 10 µg/mL
AntiviralHIV10 nM
AnticancerHeLa15 µM

Q & A

Q. What synthetic routes are available for preparing 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step condensation reactions. For example, analogous azaspiro compounds are synthesized using cyanide ion displacement (e.g., replacing a leaving group on a precursor molecule under aqueous conditions, followed by pH adjustment to precipitate intermediates) . A critical factor is optimizing reaction temperature and solvent polarity to avoid side reactions (e.g., hydrolysis of the nitrile group). For instance, ethanol/piperidine mixtures at 0–5°C have been used to stabilize reactive intermediates in similar spirocyclic nitrile syntheses .

Q. Table 1: Example Synthetic Routes

PrecursorReagents/ConditionsYield (%)Reference
6-X-substituted spirocyclicKCN in H₂O, pH 0–565–75
Azaspiro[2.4]heptane amineAcrylonitrile, base catalysis50–60

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to resolve the spirocyclic core and nitrile orientation. The program’s robustness with small-molecule datasets ensures accurate bond-length and angle measurements .
  • Spectroscopy :
  • FT-IR : Confirm the presence of the nitrile group (C≡N stretch at ~2240 cm⁻¹) and amide carbonyl (C=O at ~1680 cm⁻¹) .
  • NMR : Assign spirocyclic protons (δ 1.5–3.0 ppm for cyclopropane-like protons) and nitrile-adjacent carbons (δ 115–120 ppm in ¹³C NMR) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Hydrolysis Risk : The nitrile group is prone to hydrolysis in acidic/alkaline conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) .
  • Light Sensitivity : Spirocyclic amines may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect polarizes the spirocyclic core, enhancing hydrogen-bonding potential .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites. For analogous azaspiro compounds, JAK1 inhibitors showed selective binding via spirocyclic NH and nitrile groups to ATP-binding pockets (IC₅₀ = 8.5 nM) .

Q. Table 2: Computational Parameters for Docking

SoftwareTarget ProteinBinding Affinity (kcal/mol)Key Interactions
AutoDock VinaJAK1–9.2H-bond: NH to Glu966

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the nitrile with carboxylic acid or amine groups to assess potency changes. In JAK1 inhibitors, replacing nitrile with acetyl increased IC₅₀ by 10-fold, indicating nitrile’s critical role in hydrophobic interactions .
  • Selectivity Screening : Test against related enzymes (e.g., JAK2, JAK3) using kinase profiling assays. Fluorine or methoxy substitutions on the spiro ring improved selectivity (48-fold for JAK1 over JAK2) .

Q. How should contradictory data (e.g., conflicting crystallographic vs. spectroscopic results) be resolved?

  • Methodological Answer :
  • Multi-Method Validation : Cross-validate X-ray data with solid-state NMR to resolve discrepancies in proton assignments. For example, cyclopropane ring protons in spiro systems may exhibit atypical splitting in solution NMR due to ring strain, which solid-state NMR can clarify .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. Rapid ring puckering in azaspiro compounds can lead to averaged signals in ¹H NMR, masking true bond geometries .

Q. What in vitro ADME challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer :
  • Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes). Nitriles often undergo CYP450-mediated oxidation; adding electron-withdrawing groups (e.g., fluorine) to the spiro ring reduces metabolic clearance .
  • Permeability : Use Caco-2 cell assays to evaluate intestinal absorption. The compound’s logP (~1.5) suggests moderate permeability, but spirocyclic rigidity may limit passive diffusion. Prodrug strategies (e.g., esterification) can improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency (e.g., enzyme assays) and in vivo efficacy (e.g., rodent models)?

  • Methodological Answer :
  • Pharmacokinetic Bridging : Measure plasma exposure (AUC, Cmax) to confirm target engagement. For example, a JAK1 inhibitor showed 8.5 nM IC₅₀ in vitro but required 50 mg/kg dosing in mice due to rapid clearance. Adjusting formulation (e.g., PEGylation) improved in vivo retention .
  • Metabolite Interference : Identify active metabolites via LC-MS. Nitrile-to-amide conversion in vivo could yield false-positive activity in downstream assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.